4-(Trifluoromethyl)picolinimidamide hydrochloride
Overview
Description
4-(Trifluoromethyl)picolinimidamide hydrochloride is an organic compound with the chemical formula C7H7ClF3N3. It is a crystalline solid that is stable at room temperature. This compound is known for its significant biological activities, including anti-inflammatory, antiviral, and antibacterial properties .
Preparation Methods
4-(Trifluoromethyl)picolinimidamide hydrochloride can be synthesized through the reaction of aniline with trifluoroacetic acid under specific conditions. The reaction involves configuring the reaction system, controlling the temperature, and monitoring the reaction time. The compound is typically produced in an inert atmosphere to prevent unwanted reactions . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Trifluoromethyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Trifluoromethyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its anti-inflammatory properties make it useful in studying inflammatory pathways.
Medicine: The compound’s antiviral and antibacterial activities are explored for developing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. It modulates inflammatory pathways by inhibiting key enzymes involved in the inflammatory response. Its antiviral and antibacterial activities are attributed to its ability to interfere with the replication processes of viruses and bacteria .
Comparison with Similar Compounds
4-(Trifluoromethyl)picolinimidamide hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
- 4-(Trifluoromethyl)pyridine-2-carboxamidine
- 4-(Trifluoromethyl)pyridine-2-carboximidamide
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)4-1-2-13-5(3-4)6(11)12;/h1-3H,(H3,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIANKIGGKEYMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704317 | |
Record name | 4-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909109-68-8 | |
Record name | 4-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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